Pyrrolo[1,2-a]pyrimidine-6-carboxylic acid ethyl ester
Description
Pyrrolo[1,2-a]pyrimidine-6-carboxylic acid ethyl ester is a bicyclic heterocyclic compound comprising a pyrrole ring fused to a pyrimidine ring, with a carboxylic acid ethyl ester substituent at position 6. The carboxylic acid form, 4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylic acid (Vibegron Impurity 6), has a molecular formula of C₈H₈N₂O₃, molecular weight of 180.16 g/mol, and predicted pKa of 2.72, indicating moderate acidity . The ethyl ester derivative would likely exhibit enhanced lipophilicity compared to the acid, improving membrane permeability in biological systems.
Properties
IUPAC Name |
ethyl pyrrolo[1,2-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-2-14-10(13)8-4-5-9-11-6-3-7-12(8)9/h3-7H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJAFMNAQTWWGAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C2N1C=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
A representative procedure heats equimolar amounts of the carboxylic acid and ethanol with 1–5 mol% p-TSA at 80–100°C for 6–12 hours. Yields range from 65% to 78%, depending on the purity of starting materials and reaction duration. Prolonged heating beyond 12 hours risks side reactions, such as ring decomposition or transesterification.
Table 1: Esterification Yield Under Varied Catalysts
| Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| H₂SO₄ | 100 | 10 | 68 |
| p-TSA | 80 | 12 | 78 |
| HCl (gas) | 70 | 15 | 52 |
Data derived from highlight p-TSA’s superiority due to its milder acidity, reducing side-product formation.
Cyclocondensation of Aminopyrrole and Ethyl Cyanoacetate
An alternative route constructs the pyrrolo[1,2-a]pyrimidine core de novo via cyclocondensation. This two-step approach involves:
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Reacting 2-aminopyrrole with ethyl cyanoacetate to form an intermediate enamine.
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Cyclizing the enamine under acidic or basic conditions.
Mechanism and Intermediate Isolation
The enamine intermediate forms via nucleophilic attack of the pyrrole amine on the cyanoacetate’s electrophilic carbon, followed by dehydration. Cyclization is induced by heating in acetic acid or using a base like sodium ethoxide, yielding the bicyclic system.
Table 2: Cyclocondensation Parameters
| Cyclization Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Acetic acid | Ethanol | 120 | 62 |
| NaOEt | DMF | 80 | 55 |
| p-TSA | Toluene | 110 | 70 |
Notably, acetic acid in ethanol provides optimal yields (70%) by facilitating both cyclization and esterification in situ.
Transition-Metal-Catalyzed Cross-Coupling
Recent advances utilize palladium or copper catalysts to assemble the pyrrolopyrimidine skeleton from halogenated precursors. For example, a Suzuki-Miyaura coupling between 6-bromo-pyrrolo[1,2-a]pyrimidine and ethyl boronate ester introduces the carboxylate group.
Catalytic Systems and Selectivity
A Pd(OAc)₂/XPhos system in tetrahydrofuran (THF) at 60°C achieves 85% conversion, with the boronate ester’s steric bulk minimizing over-coupling. Copper(I) iodide in dimethylacetamide (DMAc) offers a cheaper alternative but with reduced yield (58%) due to competing homo-coupling.
Table 3: Cross-Coupling Efficiency
| Catalyst | Ligand | Solvent | Yield (%) |
|---|---|---|---|
| Pd(OAc)₂ | XPhos | THF | 85 |
| CuI | DMEDA | DMAc | 58 |
| PdCl₂(PPh₃)₂ | None | Dioxane | 72 |
This method excels in modularity, enabling late-stage diversification of the ester group.
Microwave-Assisted Synthesis
Microwave irradiation accelerates reaction kinetics, particularly beneficial for cyclocondensation. A protocol irradiating a mixture of 2-aminopyrrole, ethyl cyanoacetate, and p-TSA in ethanol at 150°C for 30 minutes achieves 88% yield, reducing time tenfold compared to conventional heating.
Energy Efficiency and Scalability
Microwave methods enhance reproducibility by providing uniform heating, critical for large-scale synthesis. However, high initial equipment costs and safety constraints for volatile solvents limit industrial adoption.
Solid-Phase Synthesis for High-Throughput Production
Immobilizing the pyrrole precursor on Wang resin enables iterative coupling and cyclization steps, yielding the target compound with >90% purity after cleavage. This approach is favored in combinatorial chemistry for generating analog libraries.
Table 4: Solid-Phase Synthesis Metrics
| Resin Type | Coupling Reagent | Cleavage Agent | Purity (%) |
|---|---|---|---|
| Wang resin | HATU | TFA/DCM | 92 |
| Merrifield | DCC | NH₃/MeOH | 85 |
| Tentagel | EDCl/HOAt | LiOH | 88 |
Chemical Reactions Analysis
Types of Reactions
Pyrrolo[1,2-a]pyrimidine-6-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions can vary widely, but they often involve controlled temperatures, specific pH levels, and the presence of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols or amines .
Scientific Research Applications
Scientific Research Applications
Pyrrolo[1,2-a]pyrimidine-6-carboxylic acid ethyl ester has been investigated for its potential applications in several areas:
Medicinal Chemistry
The compound exhibits significant enzyme inhibitory properties, making it a candidate for drug development. It has been studied for its potential in treating various diseases:
- Inflammatory Diseases: Research indicates that derivatives of this compound can target myeloperoxidase, an enzyme implicated in inflammatory responses.
- Neurodegenerative Disorders: It shows promise in treating conditions such as Parkinson's disease, schizophrenia, and multiple sclerosis by modulating specific biochemical pathways .
Anticancer Activity
Studies have demonstrated that pyrrolo[1,2-a]pyrimidine derivatives possess anti-proliferative activity against cancer cell lines. For instance:
- Targeting Folate Receptors: Novel compounds derived from this class have shown increased efficacy against engineered cancer cell lines expressing folate receptors, suggesting their potential as targeted anticancer agents .
Antiviral Properties
The compound is also being explored for its antiviral activities. Its structural features enable it to interact with viral replication mechanisms, making it a candidate for further investigation in antiviral drug development.
Industrial Applications
Beyond medicinal uses, this compound plays a role in the production of agrochemicals and other industrial products. Its unique chemical properties allow it to serve as a building block for synthesizing more complex heterocyclic compounds.
Data Table: Summary of Applications
| Application Area | Specific Uses | Notable Findings |
|---|---|---|
| Medicinal Chemistry | Inhibitor of myeloperoxidase | Potential treatment for inflammatory diseases |
| Neurodegenerative Disorders | Treatment for Parkinson's disease | Modulation of biochemical pathways |
| Anticancer Activity | Targeting folate receptors | Increased efficacy against cancer cell lines |
| Antiviral Properties | Interaction with viral replication mechanisms | Potential candidate for antiviral drug development |
| Industrial Applications | Building block for agrochemicals | Synthesis of complex heterocyclic compounds |
Case Studies
Case Study 1: Inhibition of Myeloperoxidase
A study focused on the enzyme inhibitory properties of pyrrolo[1,2-a]pyrimidine derivatives demonstrated their ability to selectively inhibit myeloperoxidase activity in vitro. This inhibition was linked to reduced inflammatory markers in cellular models.
Case Study 2: Anticancer Efficacy
Another research project evaluated the anticancer properties of modified pyrrolo[1,2-a]pyrimidines against various cancer cell lines. Results indicated that certain substitutions on the pyrrolo ring significantly enhanced anti-proliferative effects compared to standard chemotherapeutics.
Mechanism of Action
The mechanism of action of pyrrolo[1,2-a]pyrimidine-6-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes and the inhibition of disease progression . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Thiazolo[3,2-a]pyrimidine Derivatives
Thiazolo[3,2-a]pyrimidine derivatives, such as ethyl 2-[5-(4-carboxy-phenyl)-furan-2-ylmethylene]-5-(4-fluoro-phenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate, demonstrate potent antibacterial and anti-biofilm activity. These compounds inhibit bacterial histidine kinase YycG′ autophosphorylation, a critical pathway for biofilm formation in pathogens like Staphylococcus aureus . The thiazole ring substitution introduces sulfur, enhancing electronic properties and binding affinity compared to pyrrolo-pyrimidines.
Pyrrolo[1,2-a]pyrazine-1,4-dione Derivatives
Pyrrolo[1,2-a]pyrazine-1,4-diones, such as hexahydro-3-(2-methylpropyl)-pyrrolo[1,2-a]pyrazine-1,4-dione, are bioactive metabolites produced by Bacillus and Streptomyces species. These compounds exhibit broad-spectrum antimicrobial, antiviral (e.g., against tobacco mosaic virus), and anticancer activities .
Triazolo[1,5-a]pyrimidine Esters
Ethyl 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (CAS 1871041-43-8) features a triazole ring fused to pyrimidine. This structure enhances π-stacking interactions in drug-receptor binding, making it a candidate for therapeutic agents targeting neurological disorders . The triazole ring introduces additional nitrogen atoms, increasing polarity compared to pyrrolo-pyrimidines.
Pyrido[1,2-a]pyrimidine Esters
Ethyl 6-oxo-1,3,4,6-tetrahydro-2H-pyrido[1,2-a]pyrimidine-9-carboxylate (C₁₁H₁₄N₂O₃, MW 222.24 g/mol) contains a pyridine ring fused to pyrimidine.
Data Table: Key Structural and Functional Comparisons
*Inferred based on Vibegron Impurity 6 (C₈H₈N₂O₃) with ethyl ester substitution.
Research Findings and Mechanistic Insights
- Antimicrobial Activity : Thiazolo-pyrimidine derivatives show IC₅₀ values < 50 µM against S. aureus biofilms, attributed to YycG′ kinase inhibition . Pyrrolo-pyrazine-diones from Bacillus spp. inhibit Fusarium oxysporum and enhance plant systemic resistance .
- Anticancer Potential: Pyrrolo-pyrazine-diones from Streptomyces exhibit cytotoxicity against SW480 colon cancer cells (63.6% viability at 400 µg/mL) via mitochondrial disruption . The ethyl ester form of pyrrolo-pyrimidines may enhance tumor penetration.
- Structural Influence on Bioactivity : The pyrimidine ring in pyrrolo[1,2-a]pyrimidines provides a planar scaffold for intercalation or enzyme binding, while ester groups modulate pharmacokinetics.
Biological Activity
Pyrrolo[1,2-a]pyrimidine-6-carboxylic acid ethyl ester is a heterocyclic compound notable for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Chemical Formula : C₉H₈N₂O₂
- Molecular Weight : Approximately 164.17 g/mol
The compound features a pyrrolo ring fused with a pyrimidine structure, which contributes to its biological activity. The ethyl ester group enhances its solubility and bioavailability, making it suitable for various pharmaceutical applications.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Properties : The compound has shown promise as an inhibitor of cancer cell proliferation. Studies demonstrate its ability to target specific signaling pathways involved in tumor growth. For instance, it may inhibit kinases that play critical roles in cell signaling, leading to reduced tumor viability .
- Antimicrobial Activity : Preliminary investigations suggest that this compound possesses antimicrobial properties, making it a candidate for developing new antibiotics .
- Antiviral Effects : There is ongoing research into the antiviral potential of pyrrolo[1,2-a]pyrimidine derivatives, particularly against viral infections where traditional treatments are ineffective .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound acts as an inhibitor of various enzymes involved in critical biological processes. For example, it has been shown to inhibit myeloperoxidase, an enzyme linked to inflammatory diseases .
- Cell Signaling Modulation : By inhibiting specific kinases or receptors, the compound disrupts signaling pathways that are often hijacked by cancer cells for growth and survival .
Case Studies and Research Findings
Recent studies provide insight into the efficacy and potential applications of this compound:
Table 1: Summary of Biological Activities
Case Study: Anticancer Efficacy
A study evaluated the anticancer effects of pyrrolo[1,2-a]pyrimidine derivatives on engineered cancer cell lines. Results indicated that compounds with specific substitutions exhibited enhanced potency against cell lines expressing folate receptors. The most promising analog showed an IC50 value significantly lower than previously reported compounds in the same class .
Q & A
Q. What are the common synthetic routes for Pyrrolo[1,2-a]pyrimidine-6-carboxylic acid ethyl ester, and how do reaction conditions influence yield?
The compound is typically synthesized via condensation reactions between isocyanoacetate derivatives and pyrrole carboxaldehydes. For example, methyl isocyanoacetate reacts with substituted pyrrole-2-carboxaldehydes in THF using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base, yielding pyrrolo[1,2-c]pyrimidine carboxylates . Reaction parameters like solvent choice (THF vs. DMF), base strength, and temperature significantly affect cyclization efficiency. Yields can range from 60% to 92% depending on substituent steric effects .
Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?
- ¹H-NMR : Key signals include ethyl ester protons (δ ~1.08–1.23 ppm for CH₃, δ ~4.03–4.15 ppm for OCH₂), aromatic protons (δ ~6.2–8.2 ppm for pyrrole/pyrimidine rings), and methyl groups (δ ~2.33–2.50 ppm) .
- ¹³C-NMR : Carbonyl carbons (ester: δ ~164–168 ppm; ketone: δ ~160–165 ppm) and aromatic carbons (δ ~103–142 ppm) are diagnostic .
- IR : Stretching vibrations for ester C=O (~1700–1750 cm⁻¹) and aromatic C=C (~1520–1610 cm⁻¹) confirm functional groups .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for structurally similar pyrrolo-pyrimidine derivatives?
Discrepancies in NMR/IR data often arise from substituent electronic effects or stereochemistry. For example:
- Electron-withdrawing groups (e.g., -CF₃) deshield adjacent protons, shifting aromatic signals upfield .
- Diastereomers may show splitting in methylene/methyl protons (e.g., δ ~5.39 ppm for thiazolo-pyrimidine derivatives) . Cross-validate with X-ray crystallography (e.g., triclinic crystal systems, unit cell parameters: a = 8.281 Å, b = 9.680 Å) to confirm molecular geometry .
Q. What strategies optimize the stability of this compound under varying pH and temperature conditions?
- pH Stability : The ester group hydrolyzes under alkaline conditions (pH > 9). Stability studies in buffers (pH 3–7) at 25°C show <5% degradation over 48 hours .
- Thermal Stability : Melting points (e.g., 130–237°C) and thermogravimetric analysis (TGA) indicate decomposition above 250°C .
- Storage : Store at -20°C in inert atmospheres to prevent oxidation of the pyrrolo ring .
Q. How can enantiomeric purity of chiral pyrrolo-pyrimidine derivatives be assessed and improved?
- Chiral HPLC : Use columns like Chiralpak® IA/IB with hexane:isopropanol (90:10) to resolve enantiomers (e.g., (R)- and (S)-4-oxo-tetrahydropyrrolo derivatives) .
- Stereoselective Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., DBU with chiral ligands) to enhance enantiomeric excess (ee > 90%) .
Q. What computational methods predict the biological activity of this compound derivatives?
- Molecular Docking : Use AutoDock Vina to model interactions with kinase targets (e.g., tyrosine kinases). Substituents at the 3- and 5-positions influence binding affinity .
- QSAR Models : Correlate Hammett σ values of substituents (e.g., -OCH₃, -Br) with IC₅₀ data to predict inhibitory potency .
Methodological Guidance
Q. How to design a scalable synthesis route for high-purity this compound?
- Step 1 : Optimize catalyst loading (e.g., 10 mol% DBU) to reduce side reactions .
- Step 2 : Use flash chromatography (silica gel, ethyl acetate/hexane) for purification. Purity >98% is achievable with Rf = 0.3–0.5 .
- Step 3 : Validate purity via HPLC (C18 column, 70:30 acetonitrile/water, λ = 254 nm) .
Q. How to address low yields in multi-component reactions involving pyrrolo-pyrimidine cores?
- Issue : Competing pathways (e.g., dimerization of aldehydes).
- Solution : Use microwave-assisted synthesis (100°C, 30 min) to accelerate cyclization and suppress side reactions .
- Catalyst Screening : Transition metals (e.g., CuI) or Lewis acids (e.g., ZnCl₂) improve regioselectivity .
Data Analysis and Validation
Q. How to validate analytical methods for quantifying this compound in complex matrices?
Q. What statistical approaches resolve batch-to-batch variability in pyrrolo-pyrimidine synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
